Gancaonin N
Overview
Description
Gancaonin N is a prenylated isoflavone of Glycyrrhiza uralensis . It has been used in the treatment of various diseases in oriental medicine . There are little data on the anti-inflammatory efficacy of this compound, and its effects and mechanisms on acute pneumonia are unknown .
Molecular Structure Analysis
This compound is a prenylated isoflavone-based organic compound . Its chemical formula is C21H20O6 .Scientific Research Applications
Anti-Inflammatory and Anti-Pneumonia Properties
Gancaonin N, a prenylated isoflavone of Glycyrrhiza uralensis, has demonstrated significant anti-inflammatory effects. A study revealed its efficacy in reducing inflammation in an acute pneumonia in vitro model. The compound was found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 cells, along with a significant reduction in the expression of iNOS and COX-2 proteins. Additionally, it reduced the expression of COX-2 and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, indicating its potential as a natural anti-inflammatory agent for treating acute pneumonia (Ko et al., 2021).
Monoamine Oxidase Inhibition
This compound and related compounds from Cudrania tricuspidata have shown monoamine oxidase (MAO) inhibitory properties. Isolated gancaonin compounds inhibited MAO activity in a concentration-dependent manner, with gancaonin A displaying a selective and potent effect against MAO-B. This suggests their potential in the treatment of neurological disorders where MAO inhibition is beneficial (Han et al., 2005).
Antibacterial Activity
This compound and other compounds from Glycyrrhiza uralensis have shown potent antibacterial activity. In a study, some compounds exhibited strong inhibitory effects against Streptococcus mutans, a bacterium often associated with dental caries, suggesting their utility in antibacterial applications (He et al., 2006).
Immunomodulatory and Anticancer Potential
This compound, among other compounds from Glycyrrhiza uralensis, has been studied for its immunomodulatory and anticancer properties. These compounds have shown efficacy in inhibiting cancer cell proliferation and enhancing the effectiveness of clinical chemotherapy drugs. This indicates a potential role for this compound in cancer treatment and as a complementary agent in chemotherapy (Tang et al., 2015).
Impact on Gut Microbiota
The combination of Gancao and Gansui, which includes this compound, has been studied for its effects on gut microbiota diversity and related metabolic functions. This combination did not exacerbate GI tract damage but caused changes in gut microbiota, indicating its potential influence on the diversity of the microbiota and associated metabolic pathways (Yu et al., 2018).
Anti-Helicobacter Pylori Activity
This compound from licorice extract exhibited inhibitory activity against Helicobacter pylori, including strains resistant to clarithromycin and amoxicillin. This suggests a potential role for this compound in the treatment of peptic ulcers or gastric cancer in H. pylori-infected individuals (Fukai et al., 2002).
Mechanism of Action
In a study, Gancaonin N inhibited the production of NO and PGE2 in LPS-induced RAW264.7 cells and significantly reduced the expression of iNOS and COX-2 proteins at non-cytotoxic concentrations . In addition, in LPS-induced A549 cells, this compound significantly reduced the expression of COX-2 and pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6 . Moreover, this compound reduced MAPK signaling pathway phosphorylation and NF-κB nuclear translocation . Therefore, this compound relieved the inflammatory response by inactivating the MAPK and NF-κB signaling pathways .
Safety and Hazards
According to a safety data sheet, one should avoid inhalation, contact with eyes and skin, dust and aerosol formation when handling Gancaonin N . Contaminated clothing should be removed and washed before reuse . It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
Future Directions
Properties
IUPAC Name |
5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-6-14-17(23)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(26-3)8-16(13)22/h4-5,7-10,22-24H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFVTZQCNYBLNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)OC)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121050 | |
Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gancaonin N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129145-52-4 | |
Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129145-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gancaonin N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
159 - 162 °C | |
Record name | Gancaonin N | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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